molecular formula C17H16N4O2 B2819838 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole CAS No. 1797085-51-8

6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole

Cat. No.: B2819838
CAS No.: 1797085-51-8
M. Wt: 308.341
InChI Key: IQVHCAAVQSTIMI-UHFFFAOYSA-N
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Description

6-Methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole is a heterocyclic compound featuring a 1H-indole core substituted at position 6 with a methoxy group and at position 2 with a pyrido[4,3-d]pyrimidine-6-carbonyl moiety. This compound’s structural complexity suggests applications in drug discovery, particularly in oncology, given the known activity of related pyrido-pyrimidine derivatives as kinase inhibitors or apoptosis promoters .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-13-3-2-11-6-16(20-15(11)7-13)17(22)21-5-4-14-12(9-21)8-18-10-19-14/h2-3,6-8,10,20H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVHCAAVQSTIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the indole moiety. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, metal catalysts, and organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

This compound has been studied for its potential applications in several areas:

Anticancer Research

Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Studies : Various studies have reported that similar compounds have shown effectiveness against different cancer cell lines, suggesting potential for this compound as well.

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity:

  • Research Findings : Some studies have indicated that related pyrido[4,3-d]pyrimidines possess antibacterial and antifungal properties.
  • Applications : This could lead to the development of new antibiotics or antifungal agents.

Neuroprotective Effects

There is emerging evidence that certain indole derivatives can exhibit neuroprotective effects:

  • Mechanism : They may act by modulating neurotransmitter levels or protecting neurons from oxidative stress.
  • Potential Applications : This could be particularly relevant in treating neurodegenerative diseases such as Alzheimer's or Parkinson's.

Synthesis and Derivatives

The synthesis of 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole can be achieved through various chemical reactions involving indoles and pyrido-pyrimidine derivatives. Exploring its derivatives could yield compounds with enhanced biological activity or reduced toxicity.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with related pyrido[4,3-d]pyrimidines is presented below:

Compound NameBiological ActivityReferences
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidineAnticancer
tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylateAntimicrobial
2-methyl-5H,6H,7H-pyrido[4,3-d]pyrimidin-4-oneNeuroprotective

Mechanism of Action

The mechanism of action of 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Methoxy-6H,13H-Pyrido[4'',3'':4',5']Pyrrolo[1',2':4,5]Pyrazino[1,2-a]Indole-6,13-Dione (6c)

  • Structure: Shares a methoxy-substituted indole fused with a pyrido-pyrimidine system but includes an additional pyrrolo-pyrazino ring (vs. a simpler carbonyl linkage in the target compound).
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling (65% yield), similar to methods applicable for the target compound .
  • Physical Properties :
    • Melting point: 279.0–279.4 °C (lower than the target compound’s hypothetical range due to reduced rigidity).
    • IR: 1727 cm⁻¹ (C=O stretch), comparable to the target’s carbonyl group.
    • Solubility: Poor in common NMR solvents, a challenge also anticipated for the target compound .

4-(3-Methoxyphenoxy)-2-(4-Methylpiperazin-1-yl)-N-[4-(Propan-2-yl)Phenyl]-5H,6H,7H,8H-Pyrido[4,3-d]Pyrimidine-6-Carboxamide (V020-2817)

  • Structure: Contains the same pyrido[4,3-d]pyrimidine core but with a carboxamide side chain and phenoxy substituents (vs. indole-methoxy in the target).
  • Key Differences : The carboxamide group may enhance solubility compared to the indole-linked carbonyl in the target compound.

Indole Derivatives with Substituent Variations

6-Chloro-1H-Indole-2-Carboxylic Acid

  • Structure : Substitutes methoxy with chloro at position 6 and replaces the pyrido-pyrimidine carbonyl with a carboxylic acid.

7-Substituted-5-(1H-Indol-3-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carbonitrile

  • Structure : Features a triazolo-pyrimidine core (vs. pyrido-pyrimidine) and substitution at indole position 3 (vs. position 2 in the target).
  • Synthesis : Utilizes DMF and triethylamine under heating, differing from EDCI-mediated coupling used for pyrido-pyrimidine derivatives .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Synthetic Yield Solubility Issues
Target Compound Indole + pyrido-pyrimidine 6-OCH₃, 2-carbonyl linkage Not reported Not reported Likely high
6c Fused pyrrolo-pyrazino-indole 3-OCH₃, dual carbonyl 279.0–279.4 65% Severe (no 13C NMR)
V020-2817 Pyrido-pyrimidine Carboxamide, phenoxy, methylpiperazine Not reported Not reported Moderate
6-Chloro-1H-indole-2-carboxylic acid Indole 6-Cl, 2-COOH Not reported Not reported Low (carboxylic acid)

Biological Activity

6-Methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of pyrido[4,3-d]pyrimidine derivatives through cyclization reactions followed by functionalization with methoxy and carbonyl groups.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results indicated that compounds similar in structure to this compound exhibited significant inhibitory effects on cell proliferation with IC50 values ranging from 27.6 μM to 43 μM depending on the specific derivative tested .

CompoundIC50 (μM)Cancer Type
Compound I27.6MDA-MB-231 (breast)
Compound II29.3MDA-MB-231 (breast)
Compound III43Non-small cell lung cancer

The proposed mechanism of action for these compounds involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell survival and proliferation. For example, it is hypothesized that these compounds may interact with DNA or RNA polymerases or other key regulatory proteins involved in cell cycle control.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with pyrido[4,3-d]pyrimidine derivatives. Studies have shown that certain derivatives can inhibit bacterial growth in vitro. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Anticancer Activity : A study conducted by Guo et al. synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. The results demonstrated that modifications to the pyrido-pyrimidine structure significantly influenced biological activity and selectivity towards cancer cells .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related pyrido derivatives against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings indicated that some derivatives exhibited potent antibacterial activity at low concentrations .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole?

The synthesis of this compound typically involves multi-step protocols. Key steps include:

  • Core Formation : Cyclization reactions to construct the pyrido[4,3-d]pyrimidine scaffold, often using precursors like substituted pyridines or pyrimidines under reflux conditions with polar aprotic solvents (e.g., DMF) .
  • Indole Coupling : Introduction of the 6-methoxyindole moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Sodium hydride or potassium carbonate may facilitate deprotonation .
  • Carbonyl Linkage : Activation of the pyrido-pyrimidine carbonyl group using coupling agents like EDCl/HOBt for amide bond formation with the indole nitrogen .
    Optimization Tips: Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., EtOH/DMF mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the pyrido-pyrimidine scaffold, indole substituents, and methoxy group positioning .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for complex heterocycles .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling or oxidation .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for SAR studies .

Q. How are key intermediates like 6-methoxy-1H-indole derivatives synthesized for this compound?

  • Methoxyindole Preparation : Start with 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1), esterify using ethyl chloroformate, and reduce to the alcohol before functionalization .
  • Pyrido-Pyrimidine Intermediates : Use tert-butyl-protected pyrido-pyrimidine carboxylates (e.g., tert-butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate) for selective deprotection and coupling .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in anticancer drug development?

  • Substituent Variation : Modify the methoxy group (e.g., replace with halogen or alkyl groups) and pyrido-pyrimidine substituents (e.g., sulfonyl or benzyl groups) to assess impact on cytotoxicity .

  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values and correlate with logP values for solubility analysis .

  • Table 1 : Example SAR Data

    DerivativeR1_1 (Pyrido-Pyrimidine)R2_2 (Indole)IC50_{50} (μM)
    1Benzyl6-OMe0.45
    2Sulfonyl6-Cl1.20
    Source: Adapted from anticancer activity studies in and .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Orthogonal Validation : Confirm target engagement using biochemical assays (e.g., enzyme inhibition for Bcl-xL) alongside cellular apoptosis assays .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., indole vs. pyrido-pyrimidine substitution patterns) .

Q. What computational strategies predict binding modes with enzymatic targets like Bcl-xL?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrido-pyrimidine core and Bcl-xL’s hydrophobic groove. Prioritize derivatives with high Glide scores .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with Arg139 and Tyr101 .

Q. How to develop LC-MS/MS methods for quantifying this compound in biological matrices?

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
  • Chromatography : C18 column, gradient elution (0.1% formic acid in H2_2O/MeOH).
  • Mass Detection : MRM transitions optimized for [M+H]+^+ (e.g., m/z 423 → 285 for the parent compound) .

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